1-(7-Chloro-6-quinolinyl)-N-methylmethanamine
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Overview
Description
1-(7-Chloro-6-quinolinyl)-N-methylmethanamine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-6-quinolinyl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroquinoline.
N-Methylation: The 7-chloroquinoline undergoes N-methylation using methylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-6-quinolinyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
1-(7-Chloro-6-quinolinyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-6-quinolinyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: The parent compound from which 1-(7-Chloro-6-quinolinyl)-N-methylmethanamine is derived.
N-Methylquinoline: A related compound with similar structural features.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and an N-methyl group. This combination of features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H11ClN2 |
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Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-(7-chloroquinolin-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H11ClN2/c1-13-7-9-5-8-3-2-4-14-11(8)6-10(9)12/h2-6,13H,7H2,1H3 |
InChI Key |
XFIPNWSMIFKGJX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C2C(=C1)C=CC=N2)Cl |
Origin of Product |
United States |
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